2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrimidine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and pyrimidine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the development of greener chemistry approaches, such as solvent-free reactions or the use of renewable feedstocks, could be explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines .
Scientific Research Applications
2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, often used in organic synthesis.
Uniqueness
What sets 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide apart is its complex structure, which combines multiple functional groups and aromatic systems.
Properties
Molecular Formula |
C28H29N3O2S2 |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O2S2/c1-17(2)19-10-12-20(13-11-19)29-24(32)16-34-28-30-26-25(22-6-4-5-7-23(22)35-26)27(33)31(28)21-14-8-18(3)9-15-21/h8-15,17H,4-7,16H2,1-3H3,(H,29,32) |
InChI Key |
OYJVFIKXGBOWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C)SC5=C3CCCC5 |
Origin of Product |
United States |
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